3-(3-butyl-1-methylazetidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-butyl-1-methylazetidin-3-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 3-(3-butyl-1-methyl-3-azetidinyl) moiety. This compound is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their presence in various natural products and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-butyl-1-methylazetidin-3-yl)phenol typically involves the preparation of azetidine intermediates. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials. This intermediate can then be functionalized to introduce the phenol group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography can be employed to analyze and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-butyl-1-methylazetidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(3-butyl-1-methylazetidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-butyl-1-methylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the azetidine moiety can interact with biological receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
- Phenol, 3-methyl-
- Phenol, 3-butyl-
- Phenol, 3-(1-methyl-3-azetidinyl)-
Comparison: 3-(3-butyl-1-methylazetidin-3-yl)phenol is unique due to the presence of both a butyl group and an azetidine moiety. This combination imparts distinct chemical and biological properties compared to other phenol derivatives. The azetidine ring adds rigidity and potential biological activity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
17184-86-0 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-butyl-1-methylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-4-8-14(10-15(2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
InChI Key |
NNUPXSAVUSYJJR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Canonical SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
17184-86-0 | |
Synonyms |
3-(3-Butyl-1-methylazetidin-3-yl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.